molecular formula C17H17NO4 B311911 N-(1,3-benzodioxol-5-yl)-2-(2,4-dimethylphenoxy)acetamide

N-(1,3-benzodioxol-5-yl)-2-(2,4-dimethylphenoxy)acetamide

Cat. No. B311911
M. Wt: 299.32 g/mol
InChI Key: FSGKMSJYQKDZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-2-(2,4-dimethylphenoxy)acetamide is a member of benzodioxoles.

Scientific Research Applications

1. Potential in Pesticide Development

N-derivatives of related compounds, like 4-chloro-3,5-dimethylphenoxyacetamide, have been characterized for their potential as pesticides. These derivatives have been studied using X-ray powder diffraction to understand their structural properties, crucial for their application in pesticide development (Olszewska, Tarasiuk, & Pikus, 2011).

2. Exploration in Anticonvulsant Activity

Research has been conducted on the synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide and its derivatives to evaluate their anticonvulsant activity. These studies involve complex organic synthesis methods and molecular docking to predict activity in anticonvulsant models (El Kayal et al., 2022).

3. Antioxidant and Anti-inflammatory Properties

A series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These compounds have shown promise in various assays, suggesting their potential in therapeutic applications (Koppireddi et al., 2013).

4. α-Glucosidase Inhibitory Activity

Research on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides has also revealed their α-glucosidase inhibitory activity. These compounds have demonstrated varying degrees of effectiveness in inhibiting this enzyme, which is significant for applications in diabetes management (Koppireddi et al., 2014).

properties

Product Name

N-(1,3-benzodioxol-5-yl)-2-(2,4-dimethylphenoxy)acetamide

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C17H17NO4/c1-11-3-5-14(12(2)7-11)20-9-17(19)18-13-4-6-15-16(8-13)22-10-21-15/h3-8H,9-10H2,1-2H3,(H,18,19)

InChI Key

FSGKMSJYQKDZPE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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